Comparative Whole-Cell Antimycobacterial Potency (MIC) Against M. tuberculosis H37Rv
Antitubercular agent-32 (compound 8) exhibits a minimum inhibitory concentration (MIC) of 0.04 μM (40 nM) against M. tuberculosis H37Rv after 48-hour exposure. This potency is intermediate among the 6-methanesulfonyl BTZ series: MsPBTZ169 (compound 1) is 4-fold more potent (MIC 0.01 μM), while compound 2 is slightly more potent (MIC 0.03 μM) and compound 9 is 4-fold less potent (MIC 0.17 μM) [1]. Notably, agent-32 maintains sub-100 nM potency despite structural modifications aimed at improving solubility, confirming that the 6-methanesulfonyl-cyclopropyl-fused piperazine scaffold retains strong antibacterial activity [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.04 μM (40 nM) |
| Comparator Or Baseline | MsPBTZ169 (compound 1): 0.01 μM; Compound 2: 0.03 μM; Compound 9: 0.17 μM |
| Quantified Difference | Agent-32 is 4-fold less potent than MsPBTZ169, but 4-fold more potent than compound 9 |
| Conditions | In vitro broth microdilution assay, M. tuberculosis H37Rv strain, 48-hour incubation |
Why This Matters
This MIC value defines the lower bound of whole-cell activity for the 6-methanesulfonyl sub-series, enabling researchers to select agent-32 when a balance between potency and improved physicochemical properties is required.
- [1] Shi R, Wang B, Wan B, Franzblau SG, Zhang Y, Wei L, et al. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Med Chem Lett. 2022 Mar 10;13(4):593-598. View Source
- [2] Shi R, Wang B, Wan B, Franzblau SG, Zhang Y, Wei L, et al. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Med Chem Lett. 2022 Mar 10;13(4):593-598. View Source
